4-Hydroxy-1,5-dinitroanthracene-9,10-dione
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Overview
Description
4-Hydroxy-1,5-dinitroanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic structure. This compound is notable for its applications in various fields, including the production of synthetic dyes and its presence as a contaminant in the environment .
Preparation Methods
The synthesis of 4-Hydroxy-1,5-dinitroanthracene-9,10-dione typically involves the nitration of anthraquinone. The process includes dissolving a mixture of dinitroanthraquinones in a halogenated aromatic hydrocarbon, a carboxylic acid nitrile, or a cyclic sulphone at elevated temperatures. The solution is then cooled to precipitate pure 1,5-dinitroanthraquinone . Industrial production methods often involve the use of concentrated sulfuric and nitric acids for nitration.
Chemical Reactions Analysis
4-Hydroxy-1,5-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Nitration and other substitution reactions can introduce different functional groups into the molecule
Common reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-1,5-dinitroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a chelating agent for metal ions.
Industry: It is used in the production of synthetic dyes and as a component in organic electronics
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,5-dinitroanthracene-9,10-dione involves its ability to undergo chemical reactions that form colored compounds. These reactions are utilized in various applications, such as coloring textiles and plastics . The molecular targets and pathways involved in these reactions are primarily related to its interaction with other chemical compounds and its ability to form stable complexes.
Comparison with Similar Compounds
4-Hydroxy-1,5-dinitroanthracene-9,10-dione is unique due to its specific substitution pattern on the anthraquinone scaffold. Similar compounds include:
- 1,8-Dihydroxy-4,5-dinitroanthraquinone
- 9,10-Dihydroxyanthracene
- 1-Amino-4-hydroxyanthraquinone
These compounds share similar structural features but differ in their specific functional groups and substitution patterns, which result in different chemical properties and applications .
Properties
IUPAC Name |
4-hydroxy-1,5-dinitroanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O7/c17-9-5-4-8(16(22)23)11-12(9)14(19)10-6(13(11)18)2-1-3-7(10)15(20)21/h1-5,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTARGUSXWEOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70793735 |
Source
|
Record name | 4-Hydroxy-1,5-dinitroanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70793735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65266-00-4 |
Source
|
Record name | 4-Hydroxy-1,5-dinitroanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70793735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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